molecular formula C21H28N4O B401632 N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B401632
M. Wt: 352.5g/mol
InChI Key: VKLFWFYQVJIMKE-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indazole core with a pentylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through cyclization reactions involving hydrazines and ketones. The subsequent steps involve the introduction of the pentylphenyl group and the formation of the carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives with varying substituents on the indazole core or the phenyl ring. Examples include:

  • N-[(E)-1-(4-methylphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • N-[(E)-1-(4-ethylphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Uniqueness

N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to the presence of the pentyl group, which can influence its hydrophobicity, binding affinity, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C21H28N4O

Molecular Weight

352.5g/mol

IUPAC Name

N-[(E)-1-(4-pentylphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C21H28N4O/c1-3-4-5-8-16-11-13-17(14-12-16)15(2)22-25-21(26)20-18-9-6-7-10-19(18)23-24-20/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/b22-15+

InChI Key

VKLFWFYQVJIMKE-PXLXIMEGSA-N

SMILES

CCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=NNC3=C2CCCC3)C

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC3=C2CCCC3)/C

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=NNC3=C2CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.